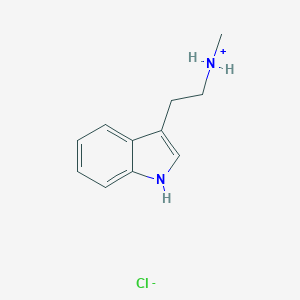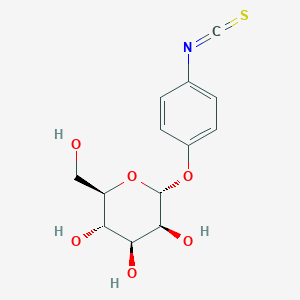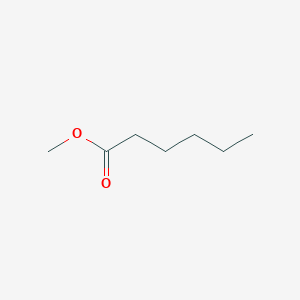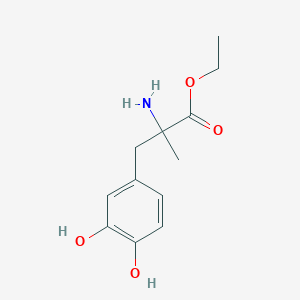
N-Methyltryptamine Hydrochloride
描述
N-Methyltryptamine Hydrochloride is a member of the substituted tryptamine chemical class. It is a natural product biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . This compound is an alkaloid derived from L-tryptophan and has been found in various plant genera, including Virola, Acacia, Mimosa, and Desmanthus .
准备方法
Synthetic Routes and Reaction Conditions: N-Methyltryptamine Hydrochloride can be synthesized through a two-step process from tryptamine. The first step involves the methylation of tryptamine using a transmethylation enzyme, indolethylamine N-methyltransferase, with S-adenosyl-L-methionine as the methyl donor . The product, N-methyltryptamine, is then further methylated by the same enzyme to give N,N-dimethyltryptamine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as the bark, shoots, and leaves of plants like Acacia and Mimosa . The extracted compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.
化学反应分析
Types of Reactions: N-Methyltryptamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyltryptamine-N-oxide.
Reduction: Reduction reactions can convert the compound back to tryptamine.
Substitution: Substitution reactions can introduce different functional groups into the tryptamine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-methyltryptamine-N-oxide.
Reduction: Tryptamine.
Substitution: Various substituted tryptamines depending on the reagents used.
科学研究应用
N-Methyltryptamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its role in neurotransmission and its potential as a neurotransmitter.
Industry: It is used in the production of various pharmaceuticals and as a research chemical.
作用机制
N-Methyltryptamine Hydrochloride exerts its effects primarily through agonism at serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors in the brain . This interaction alters perception, mood, and cognition. The compound’s rapid metabolism and short duration of action are due to its rapid degradation by monoamine oxidase enzymes .
相似化合物的比较
N,N-Dimethyltryptamine (DMT): A closely related compound with similar hallucinogenic properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with potent psychoactive effects.
Alpha-methyltryptamine (AMT): A synthetic tryptamine with stimulant and hallucinogenic properties.
Uniqueness: N-Methyltryptamine Hydrochloride is unique in its biosynthesis and natural occurrence in the human body and various plants. Unlike some of its analogs, it does not exhibit significant psychoactive effects when administered orally due to extensive first-pass metabolism .
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12-13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQLFYZTJODMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916197 | |
| Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-27-8 | |
| Record name | 1H-Indole-3-ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLTRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F71K9029PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










acetic acid](/img/structure/B129763.png)




![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
